

How to optimize Disuccinimidyl tartrate concentration for effective crosslinking.

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Compound of Interest		
Compound Name:	Disuccinimidyl tartrate	
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Technical Support Center: Optimizing Disuccinimidyl Tartrate (DST) Crosslinking

Welcome to the technical support center for **Disuccinimidyl tartrate** (DST) crosslinking. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to optimize the use of DST for effective and reproducible crosslinking of proteins and other molecules.

Frequently Asked Questions (FAQs)

Q1: What is **Disuccinimidyl tartrate** (DST) and how does it work?

Disuccinimidyl tartrate (DST) is a homobifunctional crosslinking reagent.[1] It contains two N-hydroxysuccinimide (NHS) ester groups at either end of a 6.4 Å spacer arm.[2][3] These NHS esters react specifically with primary amines (-NH2), such as those found on the side chain of lysine residues and the N-terminus of proteins, to form stable amide bonds.[1][3][4] A key feature of DST is the tartrate group in its spacer arm, which contains a diol that can be cleaved by sodium meta-periodate.[1][4][5] This cleavability is advantageous for applications where recovering the original proteins is desired without disturbing native disulfide bonds.[1][3]

Q2: How should I prepare and store DST?

Troubleshooting & Optimization





DST is sensitive to moisture, which can hydrolyze the reactive NHS esters.[4][6] It is crucial to bring the vial to room temperature before opening to prevent condensation.[4][7] DST is not readily soluble in aqueous buffers but dissolves well in organic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at concentrations around 10 mM.[4][8] Stock solutions should be prepared fresh immediately before use, as storage is not recommended.[4]

Q3: What is the optimal buffer for DST crosslinking reactions?

The reaction should be performed in a non-amine, non-carboxylate buffer at a pH range of 7.0 to 9.0.[7][9][10] Buffers such as Phosphate Buffered Saline (PBS) or HEPES are excellent choices.[9][11] Avoid buffers containing primary amines, like Tris or glycine, as they will compete with the target molecules for reaction with the NHS esters and quench the reaction.[6] [12]

Q4: What molar ratio of DST to protein should I start with?

The optimal molar ratio depends on the concentration of the protein and the number of available primary amines. A common starting point is a 10- to 20-fold molar excess of DST to protein.[7][9] However, this may need to be optimized. For dilute protein solutions, a higher molar excess (up to 500-fold) might be necessary, whereas for concentrated solutions, a lower excess is often sufficient.[9][11][12] It is recommended to perform a titration experiment to find the ideal ratio for your specific application.[13]

Q5: How do I stop or "quench" the crosslinking reaction?

To stop the reaction, add a buffer containing primary amines to consume any unreacted DST. A final concentration of 10-50 mM of Tris or glycine is typically used.[7][9][14] The quenching reaction should be allowed to proceed for about 15-20 minutes at room temperature.[7][9]

Q6: How can I confirm that crosslinking was successful?

The most common method to analyze crosslinking efficiency is SDS-PAGE. Successful intermolecular crosslinking will result in the appearance of new, higher-molecular-weight bands corresponding to dimers, trimers, or larger oligomers of the target protein.[11] The disappearance of the monomer band and the appearance of a high-molecular-weight smear can indicate the extent of the reaction.[11][15] Mass spectrometry can also be used for detailed characterization of the crosslinked products.[16]



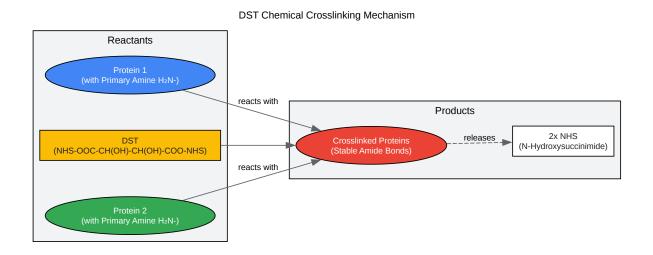
Quantitative Data Summary

The following table summarizes the key quantitative parameters for designing a DST crosslinking experiment. These are starting recommendations and should be optimized for each specific system.

Parameter	Recommended Range/Value	Notes
DST to Protein Molar Excess	10:1 to 500:1	Start with a 20-fold excess and titrate.[7][9][11] Higher excess is needed for dilute protein solutions.[9]
Protein Concentration	1-10 μM (0.1 - 2 mg/mL)	Higher concentrations favor intermolecular crosslinking.[10]
Reaction Buffer	PBS, HEPES	Avoid buffers with primary amines (e.g., Tris, Glycine).[6] [12]
Reaction pH	7.0 - 9.0	NHS ester hydrolysis increases at higher pH.[7][9] [14]
Incubation Time	30 - 60 minutes	Can be extended to 2-3 hours if the reaction is kept on ice.[7]
Incubation Temperature	Room Temperature or 4°C	Lower temperatures slow the reaction rate, including hydrolysis.[7][9]
Quenching Agent	Tris or Glycine	Use a final concentration of 10-50 mM.[7][9][14]
Cleavage Agent	15 mM Sodium meta-Periodate	To cleave the tartrate diol in the DST spacer arm.[1]



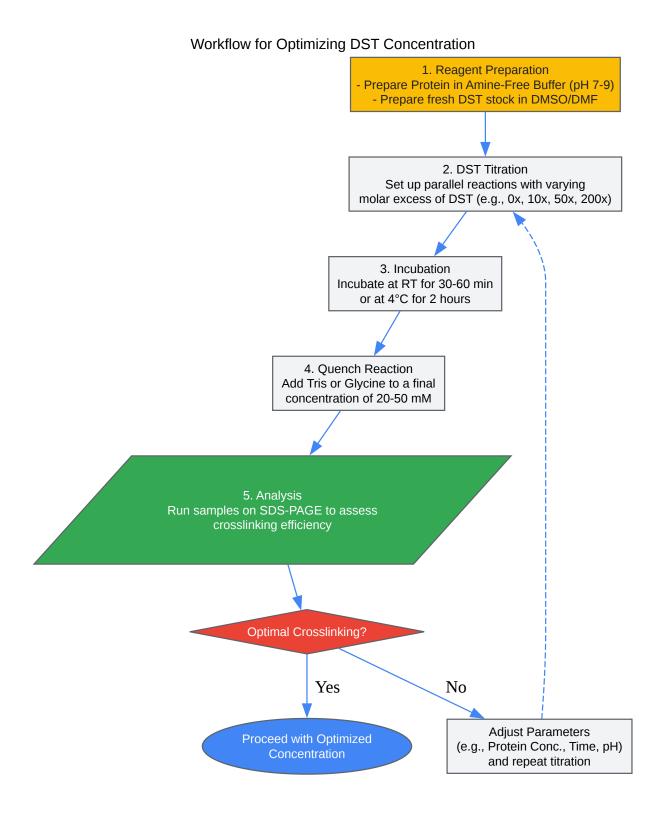
Visualizations



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Caption: Mechanism of DST reacting with primary amines on two proteins.





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